molecular formula C19H17NO6S2 B2473665 Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932520-89-3

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No. B2473665
CAS RN: 932520-89-3
M. Wt: 419.47
InChI Key: DNSIWTJLRCVTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate” is a complex organic compound. The exact details of its structure and properties could not be found in the available resources .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, an efficient carbon–nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides using CuI, l-proline and Cs2CO3 in dioxane at moderate temperature has been reported .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on benzothiophenes, such as the development of a facile and general route to 3-((trifluoromethyl)thio)benzothiophenes, showcases the broad functional group tolerance and smooth reaction processes, indicating the versatility of benzothiophene derivatives in synthetic chemistry (Sheng, Fan, & Wu, 2014). This highlights the potential for developing novel synthetic routes involving Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate.

Catalysis and Reaction Mechanisms

Studies on the methoxycarbonylation of alkynes catalyzed by palladium complexes suggest the possibility of utilizing similar catalyst systems for reactions involving benzothiophene derivatives, potentially leading to the selective formation of valuable esters and other products (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Environmental Applications

The photochemical degradation of crude oil components, including benzothiophenes, provides insights into the environmental fate of these compounds. Understanding the degradation pathways can inform the development of strategies for mitigating pollution from oil spills and related environmental contaminants (Andersson & Bobinger, 1996).

Pharmacological Potential

While excluding direct references to drug use, dosage, and side effects, the structural motifs found in benzothiophene derivatives have been explored for their potential in drug discovery, particularly as receptor antagonists or in the synthesis of compounds with antibacterial activity. This indicates a possible avenue for research into the pharmacological applications of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, focusing on its unique structural and chemical properties (Tasker et al., 1997).

Material Science and Engineering

The synthesis and properties of benzothiophene derivatives have implications for material science, especially in the development of organic semiconductors, photovoltaic materials, and other advanced materials. The functionalization of benzothiophene cores can significantly affect the optical and electronic properties of these materials, suggesting a potential research area for Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (Shen et al., 2015).

properties

IUPAC Name

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-3-26-18(21)12-7-6-8-13(11-12)20-28(23,24)17-14-9-4-5-10-15(14)27-16(17)19(22)25-2/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIWTJLRCVTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.